1-[(Diphenylmethylidene)amino]cyclopentane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Diphenylmethylidene)amino]cyclopentane-1-carbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a diphenylmethylidene group attached to an amino group, which is further connected to a cyclopentane ring with a carbonitrile group
Vorbereitungsmethoden
The synthesis of 1-[(Diphenylmethylidene)amino]cyclopentane-1-carbonitrile typically involves the reaction of diphenylmethanone with cyclopentylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[(Diphenylmethylidene)amino]cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include halogens and other nucleophilic species.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Research has explored its potential as a bioactive compound with possible therapeutic applications.
Medicine: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(Diphenylmethylidene)amino]cyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-[(Diphenylmethylidene)amino]cyclopentane-1-carbonitrile can be compared with other similar compounds, such as:
1-[(Diphenylmethylidene)amino]cyclopropane-1-carbonitrile: This compound has a cyclopropane ring instead of a cyclopentane ring, leading to different chemical and physical properties.
1-[(Diphenylmethylidene)amino]cyclohexane-1-carbonitrile:
The uniqueness of this compound lies in its specific ring structure and the resulting properties, which differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
89985-89-7 |
---|---|
Molekularformel |
C19H18N2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
1-(benzhydrylideneamino)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C19H18N2/c20-15-19(13-7-8-14-19)21-18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-14H2 |
InChI-Schlüssel |
GJNMUXUVFYUBDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C#N)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.